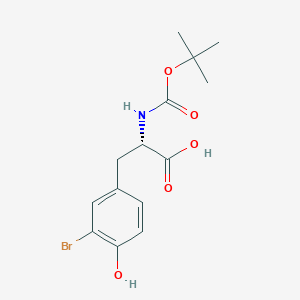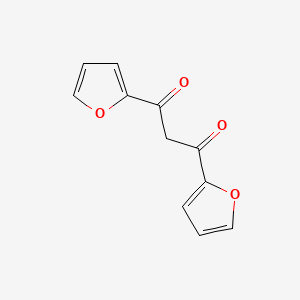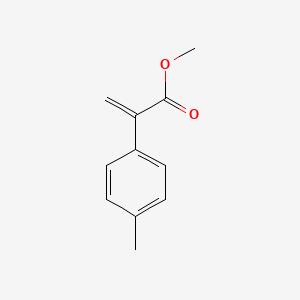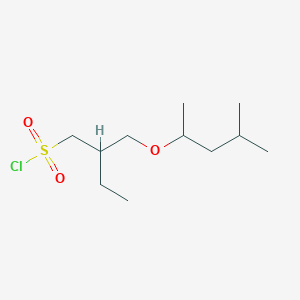![molecular formula C11H13Cl2NO B13494153 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the spirocyclic oxolane ring. The chlorination step is crucial and is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with common reagents including sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.
Industry: It is used in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.
Comparison with Similar Compounds
When compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar core structure but differs in the spirocyclic ring, leading to different reactivity and applications.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Lacks the hydrochloride component, which can influence solubility and reactivity.
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane];hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
InChI Key |
UUMGIAKZERJNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CNC3=C2C=CC(=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)


![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)

![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)


![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
